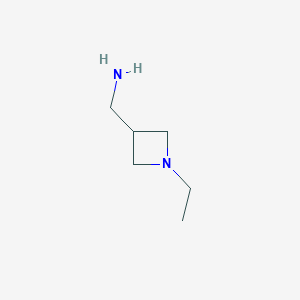

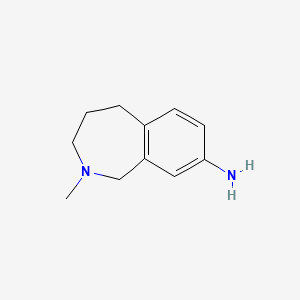

2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

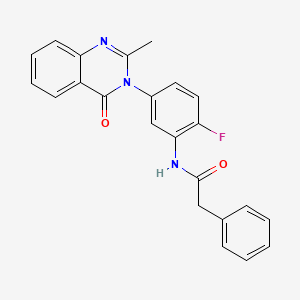

2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine is a chemical compound with the CAS Number: 223699-36-3 . It has a molecular weight of 176.26 and its IUPAC name is 2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-ylamine .

Synthesis Analysis

A new synthetic approach to fused azepines was demonstrated on an example of the synthesis of this compound . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Molecular Structure Analysis

The molecular structure of this compound was modeled and the 1H and 13C NMR chemical shifts were estimated . The magnetic shielding tensors were calculated by the standard GIAO method using the B3LYP/6-31G (d,p)-optimized molecular geometry parameters .Chemical Reactions Analysis

The key stage of the synthesis of this compound is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Physical And Chemical Properties Analysis

The physical form of this compound is oil . The predicted boiling point is 305.2±37.0 °C and the predicted density is 1.053±0.06 g/cm3 .科学的研究の応用

Heterocyclic Chemistry and Biological Activity

The compound 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine, belonging to the class of 2,3-benzodiazepines, demonstrates its significance in the realm of heterocyclic chemistry and biological research. Research in this domain is vital as it has the potential to uncover new medications for diseases currently without cure, including certain cancer types. The exploration of 2,3-benzodiazepine analogues and their bioisosteric replacements with five-membered nitrogen heterocycles has resulted in various diazepine and triazepine derivatives. These compounds have shown significant biological efficacy, indicating their potential in medical and antibacterial applications due to the ongoing challenge of multiresistant pathogens (Földesi, Volk, & Milen, 2018).

Antidepressant Efficacy and Mechanism

Another aspect of 2,3-benzodiazepines' application is their use in understanding the antidepressant efficacy of related compounds. For example, benzodiazepines like alprazolam have shown significant antidepressant effects, which are comparable to standard antidepressants. These effects are consistent with the GABA theory of depression, highlighting the importance of gamma-amino butyric acid (GABA) activity augmentation. This research provides insights into alternative treatment options for depressive disorders, especially for patients where standard medications are contraindicated or ineffective (Petty, Trivedi, Fulton, & Rush, 1995).

Structural and Synthetic Studies

Research into the configurational isomerism of compounds related to this compound provides fundamental insights into the structural basis of their biological activities. Studies focusing on cyclic tetraamines reveal the complexity of these compounds' structures and the potential for diverse biological interactions, underscoring the importance of detailed structural analysis in drug development (Curtis, 2012).

Chemistry and Activity of 3-Benzazepines

Further research into the chemistry and biological activity of 3-benzazepines, which are structurally related to this compound, has led to the discovery of compounds with cytotoxic effects against leukemia cells. These findings are crucial for the development of new therapeutic agents against cancer and other diseases, highlighting the potential of 3-benzazepines in drug discovery (Kawase, Saito, & Motohashi, 2000).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-1,3,4,5-tetrahydro-2-benzazepin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-6-2-3-9-4-5-11(12)7-10(9)8-13/h4-5,7H,2-3,6,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTHXNQDSJIDEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C(C1)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

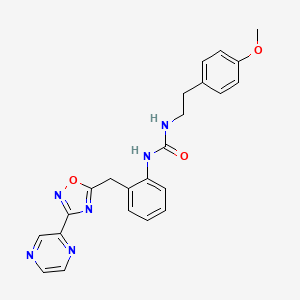

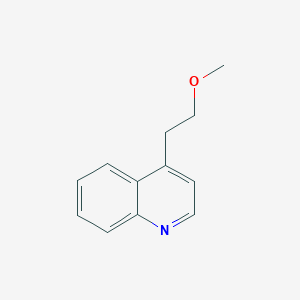

![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)

![2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2615683.png)